molecular formula C14H19N3O2 B2821395 tert-butyl N-(2-{imidazo[1,5-a]pyridin-3-yl}ethyl)carbamate CAS No. 2108725-02-4

tert-butyl N-(2-{imidazo[1,5-a]pyridin-3-yl}ethyl)carbamate

Cat. No. B2821395
CAS RN: 2108725-02-4
M. Wt: 261.325
InChI Key: POTIMLBFMXADQN-UHFFFAOYSA-N
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Description

The compound “tert-butyl N-(2-{imidazo[1,5-a]pyridin-3-yl}ethyl)carbamate” is a derivative of imidazo[1,5-a]pyridine. Imidazo[1,5-a]pyridines are a category of compounds that have been studied for their wide range of pharmacological activities .


Molecular Structure Analysis

The molecular structure of “this compound” would likely involve an imidazo[1,5-a]pyridine core with a tert-butyl carbamate group attached. DFT calculations for similar imidazo[1,5-a]pyridin-3-ylidenes revealed that a hybrid accepting orbital comprised of a vacant p-orbital of carbene and a π* orbital of the pyridine ring newly occurred to result in significantly increased π-accepting character .

Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis of Heterocyclic Derivatives : tert-butyl N-(2-{imidazo[1,5-a]pyridin-3-yl}ethyl)carbamate and its derivatives are used in the synthesis of various heterocyclic compounds. This includes the preparation of 3-arylated 1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-ones via palladium-catalysed amination and intramolecular amidation, yielding products with significant yields (Scott, 2006).
  • Crystal Structure Analysis : Studies involving the crystal structure and vibrational properties of derivatives of imidazo[1,2-a]pyridine, where this compound serves as a core fragment, provide insights into the molecular structure and stabilization forces such as hydrogen bonding and π–π stacking (Dong-Mei Chen et al., 2021).

Catalysis and Ligand Design

  • Development of Catalytic Complexes : This compound is used in the design of catalytic complexes, such as those involving ruthenium(II) with pyridine-functionalised N-heterocyclic carbenes. These complexes exhibit catalytic activities in hydrogen transfer reactions of ketones (Yong Cheng et al., 2009).
  • Role in Organometallic Chemistry : The tert-butyl group in derivatives of imidazo[1,5-a]pyridin-3-yl plays a significant role in the structure and catalysis of organometallic complexes. Studies demonstrate its influence on coordination and stability in various metal complexes (Z. Specht et al., 2013).

Synthetic Methodology and Applications

  • One-Pot Synthesis Techniques : Research includes developing one-pot synthesis methods for derivatives of imidazo[1,2-a]pyridine, demonstrating the versatility of this compound in facilitating various synthetic routes (Krishna Chaitanya Kasina et al., 2021).
  • Precursor in Nanoparticle Synthesis : This compound is also utilized in the synthesis of zinc oxide nanoparticles, where its structural variations influence the final morphology of the nanoparticles (T. Boyle et al., 2004).

Miscellaneous Applications

  • Utility in Ligand Synthesis : Its role extends to the synthesis of ligands for metal complexes, contributing to advancements in fields like transition metal chemistry and catalysis (D. McGuinness et al., 2004).
  • Antibacterial Activity Studies : While focused on synthetic applications, some derivatives have been explored for potential antibacterial activity, showing the broad scope of research involving this compound (K. Prasad, 2021).

Mechanism of Action

Target of Action

Tert-butyl N-(2-{imidazo[1,5-a]pyridin-3-yl}ethyl)carbamate, also known as MFCD30017743, primarily targets fungal pathogens, particularly Candida spp . The compound’s primary target is the Sterol 14-alpha demethylase (CYP51), an enzyme involved in the biosynthesis of ergosterol, a vital component of fungal cell membranes .

Mode of Action

MFCD30017743 interacts with its target, CYP51, by inhibiting its function . This inhibition disrupts the formation of ergosterol, leading to alterations in the fungal cell membrane’s structure and function . The compound’s mode of action is primarily antifungal, with excellent activity against Candida spp .

Biochemical Pathways

The compound affects the ergosterol biosynthesis pathway. By inhibiting CYP51, it prevents the conversion of lanosterol to ergosterol . This disruption leads to a decrease in ergosterol levels and an accumulation of toxic methylated sterol intermediates, causing increased membrane fluidity and permeability, ultimately leading to fungal cell death .

Pharmacokinetics

The absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of MFCD30017743 have been analyzed in silico . The compound exhibits potent antifungal activity with minimum inhibitory concentration ranges from 4 to 16 µg/mL and minimum fungicidal concentration in the range 4‒32 µg/mL . The admet analysis suggests that mfcd30017743 could be moderately toxic to humans .

Result of Action

The result of MFCD30017743’s action is the inhibition of fungal growth, particularly Candida spp . The compound effectively inhibits the formation of ergosterol in yeast cells at 2× MIC . This leads to the disruption of the fungal cell membrane and ultimately, cell death .

Safety and Hazards

The safety and hazards of “tert-butyl N-(2-{imidazo[1,5-a]pyridin-3-yl}ethyl)carbamate” would depend on its specific properties. One study suggested that a similar compound could be moderately toxic to humans, though in-vitro toxicity studies would be needed to understand the real-time toxic level .

Future Directions

The future directions for research on “tert-butyl N-(2-{imidazo[1,5-a]pyridin-3-yl}ethyl)carbamate” would likely involve further exploration of its potential biological activities, as well as optimization of its synthesis process. The compound shows promise for development into a new generation of drug treatments aimed at addressing the emerging drug resistance in Candida sp .

properties

IUPAC Name

tert-butyl N-(2-imidazo[1,5-a]pyridin-3-ylethyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O2/c1-14(2,3)19-13(18)15-8-7-12-16-10-11-6-4-5-9-17(11)12/h4-6,9-10H,7-8H2,1-3H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POTIMLBFMXADQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCC1=NC=C2N1C=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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